1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 2092799-53-4

Cat. No.: VC3210086

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092799-53-4 |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 1-(1-ethylpiperidin-3-yl)triazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H16N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,8,10H,2-5,7H2,1H3 |

| Standard InChI Key | UYEKYQPOMWIEIS-UHFFFAOYSA-N |

| SMILES | CCN1CCCC(C1)N2C=C(N=N2)C=O |

| Canonical SMILES | CCN1CCCC(C1)N2C=C(N=N2)C=O |

Introduction

Structural Characterization and Identification

Molecular Structure and Isomerism

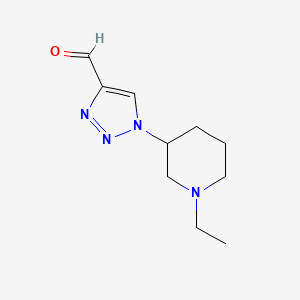

1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde represents a heterocyclic compound containing two distinct nitrogen-containing ring systems: a piperidine ring and a 1,2,3-triazole ring. The compound features a characteristic aldehyde group (-CHO) at the 4-position of the triazole ring. Analysis of chemical registry data reveals an important structural variation worth noting - there are two distinct positional isomers of this compound currently documented. The main subject of this report has the triazole ring attached at the 3-position of the piperidine ring, with CAS Registry Number 2092799-53-4 . A closely related isomer, 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1175146-85-6), has the triazole attached at the 4-position of the piperidine ring instead .

The structural characteristics of both isomers involve a basic N-ethylpiperidine moiety linked via a C-N bond to a 1,2,3-triazole ring bearing a formyl (aldehyde) group. In the 3-substituted isomer, this connection creates an asymmetric center at the piperidine C-3 position. The 1,2,3-triazole portion contains three consecutive nitrogen atoms in a five-membered aromatic ring, with the aldehyde functionality extending from the carbon at position 4 of this heterocycle .

Chemical Identifiers and Nomenclature

Table 1 summarizes the key identifiers for both positional isomers of the compound:

| Parameter | 3-position isomer | 4-position isomer |

|---|---|---|

| IUPAC Name | 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde |

| CAS Number | 2092799-53-4 | 1175146-85-6 |

| Molecular Formula | C₁₀H₁₆N₄O | C₁₀H₁₆N₄O |

| Molecular Weight | 208.2602 g/mol | 208.26 g/mol |

| SMILES Notation | CCN1CCCC(C1)n1nnc(c1)C=O | CCN1CCC(CC1)N2C=C(N=N2)C=O |

The compound has been assigned multiple synonyms in chemical databases, which helps in its identification across various research platforms. For the 4-position isomer, documented synonyms include "1-(1-ethylpiperidin-4-yl)triazole-4-carbaldehyde," "CS-M0051," and "MFCD18206931" .

Physicochemical Properties

Physical Characteristics

While experimental data on physical properties specific to 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is limited, computational predictions and data from similar compounds provide valuable insights. The molecular weight of 208.26 g/mol places it in a range favorable for potential drug-like properties according to Lipinski's Rule of Five. The compound is expected to exist as a solid at room temperature, consistent with other triazole-containing heterocycles.

Computed Properties

Table 2 presents the computed physicochemical properties of the 4-position isomer, which would be expected to share similar characteristics with the 3-position isomer:

The calculated LogP value of 0.3 for the 4-position isomer (and likely similar for the 3-position isomer) indicates a compound with balanced hydrophilic and lipophilic properties. This characteristic is often beneficial for pharmaceutical compounds, balancing water solubility with membrane permeability. The absence of hydrogen bond donors combined with four hydrogen bond acceptors suggests potential for receptor binding without excessive hydrophilicity .

Synthesis and Preparation Methods

General Synthetic Approaches to 1,2,3-Triazoles

The synthesis of 1,2,3-triazole-containing compounds like 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves several established methodologies. Recent research published in the Journal of Organic Chemistry (2024) describes multicomponent reactions for synthesizing various N-substituted-1,2,3-triazoles using aldehydes, nitroalkanes, and azides in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating reaction medium .

This approach provides a metal-free strategy for sequentially forming one C–C and two C–N bonds in a one-pot fashion. The notable advantages of this protocol include:

-

One-pot mild reaction conditions

-

Operational simplicity

-

Wide substrate scope

-

Good functional group tolerance

-

Easy purification

-

High reaction yields

Chemical Reactivity and Applications

Reactive Sites and Chemical Behavior

1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde contains several reactive sites that contribute to its chemical behavior:

-

The aldehyde group is highly reactive toward nucleophiles and can participate in numerous condensation reactions

-

The triazole ring, while stable, provides nitrogen atoms that can coordinate with metals or act as hydrogen bond acceptors

-

The tertiary amine in the piperidine ring can function as a base or nucleophile

-

The ethyl group attached to the piperidine nitrogen can undergo substitution reactions under appropriate conditions

These reactive sites make the compound versatile for further derivatization and potential applications in medicinal chemistry and materials science.

Comparison with Structurally Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties and potential applications of 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde:

-

1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1175146-85-6) - The positional isomer with the triazole at position 4 instead of position 3 of the piperidine ring

-

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2097964-32-2) - Contains a smaller azetidine ring instead of piperidine, with the triazole connected via a methylene linker

Table 3 compares key properties of these analogues:

| Compound | Molecular Weight (g/mol) | XLogP3-AA | H-Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | 208.26 | ~0.3* | 4* | 3* |

| 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde | 208.26 | 0.3 | 4 | 3 |

| 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | 194.23 | -0.1 | 4 | 4 |

*Estimated based on structural similarity to the 4-position isomer

These analogues share the same triazole-4-carbaldehyde moiety but differ in the nitrogen heterocycle component and connection point. The azetidine derivative exhibits slightly lower lipophilicity (XLogP3-AA: -0.1) compared to the piperidine analogues (XLogP3-AA: ~0.3), likely due to the smaller ring size and additional flexibility from the methylene linker .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume